Methyl 3-(3-nitrophenyl)-2-oxopropanoate

Catalog No.
S14231635
CAS No.
232266-91-0
M.F
C10H9NO5
M. Wt
223.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(3-nitrophenyl)-2-oxopropanoate

CAS Number

232266-91-0

Product Name

Methyl 3-(3-nitrophenyl)-2-oxopropanoate

IUPAC Name

methyl 3-(3-nitrophenyl)-2-oxopropanoate

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

InChI

InChI=1S/C10H9NO5/c1-16-10(13)9(12)6-7-3-2-4-8(5-7)11(14)15/h2-5H,6H2,1H3

InChI Key

YXFKBWRBRCYUMP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=CC(=CC=C1)[N+](=O)[O-]

Methyl 3-(3-nitrophenyl)-2-oxopropanoate is an organic compound characterized by its molecular formula C10H9N1O4C_{10}H_{9}N_{1}O_{4}. It features a methyl ester group and a nitrophenyl substituent, which contribute to its chemical reactivity and biological properties. The compound is notable for its potential applications in medicinal chemistry due to the presence of the nitro group, which can be transformed into various functional groups through

, including:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium catalysts or tin(II) chloride. This transformation can enhance the compound's biological activity by modifying its interaction with biological targets.
  • Substitution: The ester group can participate in nucleophilic substitution reactions, where the methyl group is replaced by amines or alcohols. This reaction is facilitated by basic conditions.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol, which may have different biological activities compared to the parent compound .

The biological activity of methyl 3-(3-nitrophenyl)-2-oxopropanoate has been explored in various studies. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator due to the presence of the nitro group and carbonyl functionalities. Compounds with similar structures have shown activity against certain ion channels, indicating that methyl 3-(3-nitrophenyl)-2-oxopropanoate could also interact with ion channels or other protein targets in biological systems .

Several synthesis methods have been reported for methyl 3-(3-nitrophenyl)-2-oxopropanoate:

  • Knoevenagel Condensation: This method involves the reaction of a suitable aldehyde with methyl acetoacetate under basic conditions, often using sodium ethoxide or potassium carbonate as a catalyst. The reaction typically proceeds in ethanol or methanol at elevated temperatures.
  • Esterification: Following condensation, esterification can occur to form the final product. This step may involve refluxing the intermediate product with methanol in the presence of an acid catalyst .
  • Alternative Routes: Other methods may involve starting from nitrophenyl propionitrile, where gaseous hydrochloric acid is bubbled through a methanol solution containing the nitrile, followed by filtration and purification steps .

Methyl 3-(3-nitrophenyl)-2-oxopropanoate has potential applications in:

  • Pharmaceutical Development: Its ability to modify biological activity through structural changes makes it a candidate for drug development, particularly for conditions related to ion channel dysfunction.
  • Chemical Synthesis: The compound can serve as an intermediate in organic synthesis, allowing for the creation of more complex molecules with desired pharmacological properties.

Interaction studies are crucial for understanding how methyl 3-(3-nitrophenyl)-2-oxopropanoate interacts with biological targets. Research has indicated that compounds with similar structures can modulate ion channels like KCNQ2/3, suggesting that methyl 3-(3-nitrophenyl)-2-oxopropanoate could exhibit similar interactions. These studies often utilize high-throughput screening techniques to assess binding affinities and functional effects on target proteins .

Methyl 3-(3-nitrophenyl)-2-oxopropanoate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameStructureNotable FeaturesBiological Activity
Methyl 3-(2-methyl-3-nitrophenyl)-2-oxopropanoateStructureContains a methyl group on the nitrophenyl ringPotential ion channel modulation
Ethyl 3-(3-nitrophenyl)propanoateStructureSimilar ester functionalityInvolved in enzyme inhibition
Methyl 4-nitrobenzoate-Simple aromatic esterKnown for antimicrobial properties

The uniqueness of methyl 3-(3-nitrophenyl)-2-oxopropanoate lies in its specific arrangement of functional groups that enable distinct chemical reactivity and potential biological interactions not found in these other compounds.

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Exact Mass

223.04807239 g/mol

Monoisotopic Mass

223.04807239 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types